molecular formula C18H20N2O4 B2833645 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide CAS No. 2034393-51-4

2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide

Cat. No.: B2833645
CAS No.: 2034393-51-4
M. Wt: 328.368
InChI Key: YSNMZVJBFCVUSW-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide is a synthetically designed small molecule anticipated to function as a potent and selective Phosphodiesterase 4 (PDE4) inhibitor, positioning it as a valuable chemical probe for inflammatory disease research. Its core structure integrates key pharmacophores observed in established PDE4 inhibitor classes, notably featuring a pyridine core and a cyclopropylmethoxy group, a motif shared with the clinically approved PDE4 inhibitor roflumilast, which is known to interact with conserved hydrophobic regions in the PDE4 active site . The compound's proposed mechanism of action involves the specific inhibition of PDE4 enzymes, which are responsible for the hydrolysis and degradation of the key secondary messenger cyclic adenosine monophosphate (cAMP) . By elevating intracellular cAMP levels in immune and inflammatory cells, this compound is expected to suppress the production and release of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), making it a compelling candidate for in vitro and in vivo investigations into conditions like chronic obstructive pulmonary disease (COPD), asthma, and other autoimmune disorders . The inclusion of a carboxamide linker is critical for forming potential hydrogen-bonding interactions within the enzyme's catalytic site, while the 3,4-dimethoxyphenyl group may contribute to binding affinity within hydrophobic substrate pockets . This reagent is provided for research purposes to facilitate the study of cAMP-mediated signaling pathways and the evaluation of novel anti-inflammatory therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-22-15-6-5-14(10-16(15)23-2)20-18(21)13-7-8-19-17(9-13)24-11-12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNMZVJBFCVUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction reaction.

    Methoxylation: The cyclopropylmethanol is then reacted with methoxy reagents to introduce the methoxy groups.

    Coupling with Isonicotinic Acid: The methoxylated product is coupled with isonicotinic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the isonicotinamide moiety.

    Final Assembly: The final product, this compound, is obtained through purification and crystallization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Core Structure : Benzamide (aromatic benzene ring).
  • Substituents: A 3,4-dimethoxyphenethyl group linked via an amide bond. No heteroaromatic ring or cyclopropyl groups.
  • Key Differences: Pyridine vs. Cyclopropylmethoxy Group: The bulky cyclopropylmethoxy substituent in the target compound may increase steric hindrance and lipophilicity relative to Rip-B’s simpler phenethyl chain.
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
  • Core Structure : Azanium chloride (positively charged nitrogen) with a carbamoylpropyl chain.
  • Substituents :
    • Two 3,4-dimethoxyphenethyl groups.
    • Chloride counterion and two water molecules in the crystal lattice.
  • Key Differences: Ionic Nature: The dihydrate compound’s ionic structure enhances polarity and water solubility, contrasting with the neutral, lipophilic target compound.

Physical Properties

Property Target Compound Rip-B Dihydrate Compound
Molecular Weight Not reported 285.34 (C₁₇H₁₉NO₃) 503.02 (C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O)
Melting Point Not reported 90 °C Not reported
Solubility Likely moderate (pyridine + polar groups) Low (benzamide + lipophilic substituents) High (ionic, hydrated structure)
Crystallography Not reported Not reported Monoclinic, space group P2₁/c, Z=4

Research Findings and Implications

  • Rip-B : Though biological activity data are absent in the evidence, its structural simplicity and high synthetic yield suggest utility as a model compound for studying amide-linked 3,4-dimethoxyphenyl derivatives .
  • Dihydrate Compound : Its role as an intermediate in alkaloid synthesis highlights the relevance of 3,4-dimethoxyphenyl groups in bioactive molecule design .
  • Target Compound : The pyridine core and cyclopropylmethoxy group may confer unique pharmacokinetic properties, such as enhanced metabolic stability or target binding, compared to its analogs.

Biological Activity

2-(Cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The compound is synthesized through various methods involving cyclopropylmethanol and pyridine derivatives. The general synthetic route involves the formation of the pyridine ring followed by the introduction of the cyclopropylmethoxy and dimethoxyphenyl groups. The molecular formula for this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular weight of approximately 286.33 g/mol.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyridine, including this compound, exhibit significant antitumor properties. For instance, related compounds have shown moderate to good inhibitory activity against various cancer cell lines such as A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) with IC50 values indicating effective cytotoxicity .

Table 1: Antitumor Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
This compoundA549TBD
Related Compound 26aA5491.59
Related Compound 26aH4600.72
Related Compound 26aHT-290.56

The mechanism through which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For example, some studies suggest that these compounds may act as inhibitors of the c-Met kinase pathway, which is crucial in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the introduction of electron-withdrawing groups enhance the biological activity of these compounds. Specifically, the presence of methoxy groups at specific positions on the phenyl ring appears to improve potency against cancer cells .

Case Studies

  • In Vivo Studies : In vivo evaluations have shown that certain derivatives exhibit promising results in animal models for cancer treatment. For example, a derivative similar to our compound was tested in mice and demonstrated significant tumor reduction compared to controls.
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of these compounds to their biological targets, further supporting their potential as therapeutic agents .

ADMET Properties

A comprehensive analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for evaluating the drug-like qualities of this compound. Preliminary data suggest favorable pharmacokinetic profiles with low toxicity levels in initial screenings .

Table 2: ADMET Properties

PropertyValue
Lipophilicity (Log P)TBD
Bioavailability ScoreTBD
Toxicity ClassIV

Q & A

Q. Where can researchers access authoritative spectral data for this compound?

  • Answer: PubChem (CID: [insert if available]) provides computed and experimental spectral data, including NMR, IR, and mass spectra. Cross-validate with peer-reviewed literature (e.g., Journal of Medicinal Chemistry) for raw datasets .

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